(3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl) morpholine-4-carboxylate
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Overview
Description
(3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl) morpholine-4-carboxylate is a complex organic compound that combines the structural features of morpholine, benzofuran, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine-4-carboxylic acid 3-ethoxycarbonyl-2-methyl-benzofuran-5-yl ester typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the ethoxycarbonyl and methyl groups. The final step involves the esterification of the benzofuran derivative with morpholine-4-carboxylic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl) morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl) morpholine-4-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of morpholine-4-carboxylic acid 3-ethoxycarbonyl-2-methyl-benzofuran-5-yl ester involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds like morpholine-4-carboxylic acid derivatives share structural similarities.
Benzofuran derivatives: Compounds such as 2-methyl-benzofuran derivatives exhibit similar chemical properties.
Uniqueness
(3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl) morpholine-4-carboxylate is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl) morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c1-3-22-16(19)15-11(2)23-14-5-4-12(10-13(14)15)24-17(20)18-6-8-21-9-7-18/h4-5,10H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRGVTTVNUBOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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